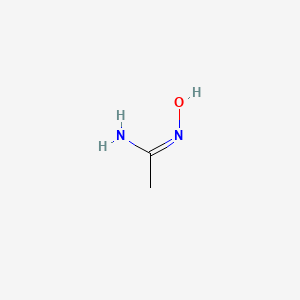

N-Hydroxyacetamidine

Description

The exact mass of the compound this compound is 74.048012819 g/mol and the complexity rating of the compound is 49.6. Its Medical Subject Headings (MeSH) category is 1. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

N'-hydroxyethanimidamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H6N2O/c1-2(3)4-5/h5H,1H3,(H2,3,4) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AEXITZJSLGALNH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=NO)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C(=N/O)/N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H6N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70176544 | |

| Record name | Acetamide, oxime | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70176544 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

74.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22059-22-9, 1429624-21-4 | |

| Record name | Acetamide oxime | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=22059-22-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Acetamide, oxime | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022059229 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Acetamide, oxime | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70176544 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethanimidamide, N-hydroxy | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.108.331 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | (E)-N'-Hydroxyacetimidamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Senior Application Scientist's Guide to the Synthesis of N-Hydroxyacetamidine from Acetonitrile

Abstract

This technical guide provides a comprehensive overview of the synthesis of N-hydroxyacetamidine, a valuable research chemical and building block in medicinal chemistry.[1] this compound, also known as acetamidoxime, belongs to the amidoxime class of compounds, which are frequently investigated for a range of therapeutic applications due to their role as bioisosteres and nitric oxide donors.[2] This document details the prevalent and reliable method for its preparation via the nucleophilic addition of hydroxylamine to acetonitrile. We will delve into the reaction mechanism, provide a detailed, field-tested experimental protocol, discuss purification and characterization techniques, and underscore the critical safety considerations required for handling the involved reagents. This guide is intended for researchers, chemists, and professionals in the field of drug development seeking a practical and scientifically grounded resource for the synthesis of this important intermediate.

Introduction and Significance

This compound and its derivatives are pivotal structural motifs in modern drug discovery. The amidoxime functional group, RC(=NOH)NH₂, is a versatile moiety recognized for its ability to chelate metal ions and act as a bioisosteric replacement for carboxylic acids.[3] The primary route to synthesizing amidoximes is the reaction of a nitrile with hydroxylamine, a method that is both efficient and broadly applicable to a wide range of substrates, yielding the desired products in high yields.[2] This guide focuses on the synthesis of the parent compound, this compound, from the readily available starting material, acetonitrile.

Reaction Principle and Mechanism

The synthesis of this compound from acetonitrile is a classic example of a nucleophilic addition reaction. The core of this transformation involves the attack of the nucleophilic nitrogen atom of hydroxylamine on the electrophilic carbon atom of the nitrile group in acetonitrile.

The reaction is typically performed using hydroxylamine hydrochloride, which requires the presence of a base to generate the free hydroxylamine in situ.[2] The base deprotonates the hydroxylammonium ion (H₃NOH⁺Cl⁻), liberating the more nucleophilic free hydroxylamine (H₂NOH). The free hydroxylamine then adds across the carbon-nitrogen triple bond of acetonitrile. A subsequent intramolecular proton transfer leads to the final this compound product.

Experimental Protocol: Synthesis of this compound

This protocol is a robust method adapted from established procedures, designed to be self-validating through clear checkpoints and characterization steps.[1][2]

Reagents and Materials

| Reagent/Material | Grade | Supplier Example | Notes |

| Acetonitrile (CH₃CN) | Anhydrous | Sigma-Aldrich | Ensure dryness for optimal reaction. |

| Hydroxylamine Hydrochloride (NH₂OH·HCl) | ACS Reagent, ≥96% | Fisher Scientific | Corrosive and toxic; handle with care.[4][5] |

| Sodium Ethoxide (NaOEt) Solution | 21% in Ethanol (w/w) | TCI America | Highly flammable and corrosive. |

| Ethanol (EtOH) | 200 Proof, Anhydrous | Decon Labs | Used as the primary reaction solvent. |

| Dichloromethane (DCM) | ACS Grade | VWR | Used for chromatography. |

| Methanol (MeOH) | ACS Grade | VWR | Used for chromatography. |

| Silica Gel | 60 Å, 230-400 mesh | MilliporeSigma | For column chromatography. |

| Phenolphthalein | Indicator Grade | Acros Organics | Used to monitor base addition. |

Step-by-Step Methodology

Part A: In Situ Generation of Hydroxylamine and Reaction with Acetonitrile

-

Setup: Equip a 1 L three-necked round-bottom flask with a magnetic stirrer, a dropping funnel, and a reflux condenser with a drying tube (calcium chloride).

-

Hydroxylamine Solution: To the flask, add hydroxylamine hydrochloride (35 g, 0.5 mol) and anhydrous ethanol (200 ml). Begin stirring to create a suspension. Add phenolphthalein (0.05 g) as an indicator.[1]

-

Base Addition: Slowly add a 21% sodium ethoxide in ethanol solution (~324 ml) via the dropping funnel over a period of 1 hour.[1] The solution will turn pink, indicating an excess of base. The formation of a sodium chloride precipitate will be observed.

-

Reaction Incubation: Allow the mixture to stir at room temperature for 3 hours to ensure the complete formation of free hydroxylamine.

-

Acetonitrile Addition: Add acetonitrile (13.8 g, 0.336 mol) to the reaction mixture.[1]

-

Reaction Conditions: Stir the reaction mixture at room temperature for 2 hours, then increase the temperature to 40°C and maintain for 48 hours.[1] Monitor the reaction progress using Thin Layer Chromatography (TLC).

Part B: Work-up and Purification

-

Cooling and Filtration: After the reaction is complete, cool the mixture to room temperature. Filter the mixture to remove the precipitated sodium chloride.

-

Solvent Removal: Remove the ethanol from the filtrate under reduced pressure using a rotary evaporator.

-

Crude Product Isolation: The resulting residue is the crude this compound. Allow it to stand at room temperature for 48 hours to fully crystallize.[1]

-

Silica Column Chromatography: Dissolve the crude product in a minimal amount of methanol (e.g., 1 L for a 20g scale) and adsorb it onto a small amount of silica gel by evaporating the solvent.[1]

-

Elution: Prepare a silica gel column and elute with a 9:1 mixture of dichloromethane:methanol.[1] Collect the fractions containing the product.

-

Final Product: Combine the pure fractions and remove the solvent under reduced pressure to yield this compound as white crystals.[1] The expected yield is approximately 81%.[1]

Characterization

The identity and purity of the final product should be confirmed using standard analytical techniques:

-

¹H NMR: (d₆-DMSO): δ = 8.65 (1H, s, OH), 5.33 (2H, br, NH₂), 1.60 (3H, s, CH₃).[1]

-

Melting Point: Compare with the literature value.

-

Mass Spectrometry: To confirm the molecular weight (74.08 g/mol ).[6]

Safety and Handling Precautions

Handling the reagents for this synthesis requires strict adherence to safety protocols in a well-ventilated chemical fume hood.[7]

-

Hydroxylamine Hydrochloride:

-

Hazards: Toxic if swallowed, harmful in contact with skin, causes skin and serious eye irritation, may cause an allergic skin reaction, and is suspected of causing cancer.[7] It can be corrosive to metals and may explode when heated.[8]

-

Handling: Obtain special instructions before use and do not handle until all safety precautions have been read and understood.[4] Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, a lab coat, and safety goggles or a face shield.[8] Avoid creating dust.[7]

-

Storage: Store locked up in a dry, cool, and well-ventilated place away from heat and incompatible materials like strong oxidizing agents and heavy metals.[4][5]

-

-

Sodium Ethoxide:

-

Hazards: Flammable solid and solution. Causes severe skin burns and eye damage. Reacts violently with water.

-

Handling: Handle under an inert atmosphere (e.g., nitrogen or argon). Wear appropriate PPE. Ensure eyewash stations and safety showers are readily accessible.

-

-

Acetonitrile:

-

Hazards: Highly flammable liquid and vapor. Harmful if swallowed, in contact with skin, or if inhaled. Causes serious eye irritation.

-

Handling: Keep away from heat, sparks, and open flames. Use in a well-ventilated area.

-

Emergency Procedures:

-

Skin Contact: Immediately wash with plenty of soap and water. Remove contaminated clothing. Seek medical attention if irritation or a rash occurs.[4]

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[4]

-

Ingestion: Do NOT induce vomiting. Rinse mouth and call a poison control center or doctor immediately.[7]

Process Visualization

The following diagram outlines the complete workflow from starting materials to the final, purified product.

// Node styles node_reagent [fillcolor="#4285F4", fontcolor="#FFFFFF"]; node_process [fillcolor="#FBBC05", fontcolor="#202124"]; node_product [fillcolor="#34A853", fontcolor="#FFFFFF"]; node_qc [fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Reagents acetonitrile [label="Acetonitrile", class="node_reagent"]; hydroxylamine [label="Hydroxylamine HCl\n+ NaOEt in EtOH", class="node_reagent"];

// Process Steps mixing [label="1. Mix Reagents\n(RT, 3h for base)", class="node_process"]; reaction [label="2. Add Acetonitrile\n(RT, 2h then 40°C, 48h)", class="node_process"]; workup [label="3. Work-up\n(Cool, Filter, Evaporate)", class="node_process"]; purification [label="4. Purification\n(Silica Column Chromatography)", class="node_process"];

// Products & QC crude_product [label="Crude Product", class="node_product"]; final_product [label="Pure this compound", class="node_product"]; characterization [label="5. Characterization\n(NMR, MS, MP)", class="node_qc"];

// Workflow acetonitrile -> mixing; hydroxylamine -> mixing; mixing -> reaction; reaction -> crude_product; crude_product -> workup; workup -> purification; purification -> final_product; final_product -> characterization; } caption="Experimental workflow diagram."

References

-

Clement, B., et al. (2021). Amidoximes and Oximes: Synthesis, Structure, and Their Key Role as NO Donors. Molecules. [Link]

- GITTER, S., et al. Method of manufacturing high purity amidoximes from hydroxylamine and nitriles.

-

HYDROXYLAMINE HYDROCHLORIDE AR/ACS - Safety Data Sheet. Loba Chemie. [Link]

Sources

- 1. This compound | 22059-22-9 [chemicalbook.com]

- 2. Amidoximes and Oximes: Synthesis, Structure, and Their Key Role as NO Donors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. fishersci.com [fishersci.com]

- 5. lobachemie.com [lobachemie.com]

- 6. alfa-chemistry.com [alfa-chemistry.com]

- 7. assets.thermofisher.com [assets.thermofisher.com]

- 8. cdhfinechemical.com [cdhfinechemical.com]

An In-depth Technical Guide to N-Hydroxyacetamidine: Properties, Structure, and Applications in Modern Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

Foreword

In the landscape of contemporary medicinal chemistry, the strategic design of molecular entities with optimized pharmacological and pharmacokinetic profiles is paramount. Among the arsenal of functional groups available to the discerning chemist, N-hydroxyamidines, and specifically N-hydroxyacetamidine, have emerged as a versatile and increasingly important structural motif. This guide serves as a comprehensive technical resource, moving beyond a cursory overview to provide in-depth, actionable insights into the chemical properties, structure, and practical applications of this compound. Our objective is to equip researchers and drug development professionals with the fundamental knowledge and experimental rationale necessary to effectively harness the potential of this valuable building block. We will delve into the causality behind its reactivity, the nuances of its spectroscopic signature, and its strategic deployment in the synthesis of complex bioactive molecules.

Core Chemical and Physical Properties of this compound

This compound, also known as acetamidoxime, is a small, yet functionally rich organic molecule. Its unique arrangement of atoms confers upon it a distinct set of chemical and physical properties that are central to its utility in organic synthesis and medicinal chemistry.

Structural Elucidation

The fundamental structure of this compound consists of an acetamidine core with a hydroxyl group substituted on the nitrogen atom. This seemingly simple modification is the key to its diverse reactivity.

Caption: 2D Structure of this compound.

The molecule exists in tautomeric forms, primarily the oxime form shown above and the hydroxamic acid amide form. The presence of both a nucleophilic amino group and a hydroxylamino moiety within the same molecule underpins its reactivity profile.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. These properties are crucial for understanding its behavior in various solvent systems and for designing appropriate reaction and purification conditions.

| Property | Value | Source |

| Molecular Formula | C₂H₆N₂O | PubChem[1] |

| Molecular Weight | 74.08 g/mol | PubChem[1] |

| Appearance | White crystalline solid | ChemicalBook[2] |

| Melting Point | ~134 °C | ChemicalBook[2] |

| pKa (Predicted) | 7.48 ± 0.69 | ChemicalBook[2] |

| Solubility | Soluble in Methanol | ChemicalBook[2] |

Synthesis of this compound: A Validated Protocol

The reliable synthesis of this compound is a prerequisite for its widespread application. The most common and efficient method involves the reaction of acetonitrile with hydroxylamine. This protocol provides a detailed, step-by-step methodology that has been validated for its robustness and reproducibility.

Synthesis Workflow

Sources

An In-Depth Technical Guide to the Stability and Storage of N-Hydroxyacetamidine

For Researchers, Scientists, and Drug Development Professionals

Introduction to N-Hydroxyacetamidine

This compound, also known as Acetamidoxime, is a chemical compound with the molecular formula C₂H₆N₂O[1][2]. It is a valuable research chemical, notably used in the synthesis of amidoximes and related compounds[3]. Given its utility in synthetic chemistry and potential applications in drug development, a thorough understanding of its stability is paramount to ensure reproducible experimental outcomes and the safety of resulting products.

Key Chemical Properties:

-

Appearance: White crystals, powder, or chunks[4]

-

Melting Point: Approximately 134 °C[4]

-

Solubility: Soluble in methanol[4]

This guide will delve into the critical aspects of this compound's stability profile, providing actionable protocols and insights for laboratory professionals.

Chemical Stability and Degradation Pathways

The stability of this compound is a multifactorial issue, influenced by temperature, moisture, and light. While the product is generally considered stable, awareness of its potential degradation pathways is crucial for handling and formulation[5].

Hydrolytic Stability

Amidine functional groups are susceptible to hydrolysis, particularly under basic conditions. The presence of the N-hydroxy group can influence the rate and mechanism of this degradation. The likely hydrolysis pathway involves the nucleophilic attack of a water molecule or hydroxide ion on the carbon atom of the C=N bond, which can lead to the formation of acetamide and hydroxylamine.

-

Causality: The partial positive charge on the amidine carbon makes it susceptible to nucleophilic attack. The rate of hydrolysis is often pH-dependent, accelerating in both acidic and basic conditions, though the base-promoted pathway is typically more significant for amidines[6].

Thermal Stability

This compound is a solid with a relatively high melting point, suggesting a degree of thermal stability[4]. However, elevated temperatures can accelerate degradation processes. Thermal decomposition may initiate below the melting temperature and can proceed through complex pathways, generating various volatile and condensed by-products[7].

-

Experimental Insight: Thermal degradation studies, such as thermogravimetric analysis (TGA), are essential to determine the onset of decomposition and to establish safe temperature limits for processing and storage[7][8]. For instance, TGA can reveal the temperature at which significant mass loss begins, indicating decomposition[7].

Photostability

Exposure to light, particularly UV radiation, can be a source of degradation for many organic molecules[9]. The N-hydroxyamidine functionality may be susceptible to photolytic cleavage or rearrangement.

-

Self-Validating Protocol: To assess photostability, a comparative study is recommended. Expose a sample of this compound to a controlled light source (e.g., a xenon lamp simulating sunlight) while keeping a control sample in the dark. Periodic analysis of both samples by a stability-indicating method like HPLC will quantify the extent of degradation.

Oxidative Stability

The presence of the hydroxylamine moiety suggests a potential susceptibility to oxidation. Oxidizing agents or atmospheric oxygen, especially in the presence of metal ions, could lead to degradation.

-

Expertise in Action: When designing experiments or formulations, it is critical to consider the potential for oxidative degradation. The use of antioxidants or inert atmospheres can be a preventative measure.

Below is a conceptual diagram illustrating the potential degradation pathways of this compound.

Caption: Potential Degradation Pathways for this compound.

Recommended Storage and Handling

Proper storage and handling are critical to maintaining the integrity of this compound. The following recommendations are based on its chemical properties and potential instabilities.

Storage Conditions

Summary of Recommended Storage Conditions

| Parameter | Recommendation | Rationale |

| Temperature | Room Temperature[4] | Prevents acceleration of thermal degradation. |

| Atmosphere | Sealed in dry conditions[4], under an inert atmosphere (e.g., argon) is advisable[5]. | This compound is moisture sensitive[5]. An inert atmosphere minimizes oxidative degradation. |

| Light | Keep in a dark place[4]. | Protects against potential photodegradation. |

| Container | Tightly closed, suitable containers (e.g., lined metal or plastic)[5][10]. | Prevents contamination and exposure to moisture and air. |

Handling Procedures

-

Ventilation: Handle in a well-ventilated area to avoid inhalation of dust[11][12].

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye protection[5][12].

-

Hygiene: Avoid eating, drinking, or smoking when handling. Wash hands thoroughly after handling[5].

-

Spills: In case of a spill, clean up immediately using dry procedures to avoid generating dust. Place the spilled material in a clean, dry, and sealable container for disposal[5].

Analytical Methodologies for Stability Assessment

To properly assess the stability of this compound, robust and validated analytical methods are essential. High-Performance Liquid Chromatography (HPLC) is the preferred technique for developing stability-indicating methods (SIMs) for small organic molecules.

HPLC-UV Method for Routine Analysis

This method is suitable for quantifying this compound and detecting the formation of degradation products.

Experimental Protocol:

-

Instrumentation: An HPLC system equipped with a UV-Vis or Diode Array Detector (DAD)[13].

-

Column: A C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is a common starting point[13].

-

Mobile Phase:

-

Elution: A gradient elution is recommended to separate the parent compound from potential degradation products with different polarities[13].

-

Detection: A wavelength of 210 nm is a reasonable starting point, but should be optimized by obtaining a UV spectrum of the reference standard[13].

-

Method Validation: The method must be validated according to ICH guidelines, including specificity (separation from degradation products), linearity, accuracy, and precision[13].

LC-MS/MS for High-Sensitivity Analysis

For the quantification of this compound in complex matrices or for the identification of unknown degradation products, Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) is the method of choice[13].

Experimental Workflow:

Caption: LC-MS/MS Workflow for this compound Analysis.

Formulation Considerations for Enhanced Stability

For applications requiring this compound to be in solution or as part of a formulation, several strategies can be employed to enhance its stability:

-

pH Control: Buffering the formulation to an optimal pH where the rate of hydrolysis is minimal. This requires a pH-rate profile study.

-

Excipient Selection: Avoid excipients that may react with the N-hydroxyamidine group.

-

Antioxidants: The inclusion of antioxidants such as butylated hydroxytoluene (BHT) or ascorbic acid may be beneficial if oxidative degradation is a concern.

-

Lyophilization: For long-term storage of formulations, lyophilization (freeze-drying) can significantly improve stability by removing water.

Conclusion

The chemical integrity of this compound is critical for its successful application in research and development. A comprehensive understanding of its stability profile, including its susceptibility to hydrolysis, thermal stress, light, and oxidation, is essential. By implementing the recommended storage and handling procedures, and by utilizing robust analytical methods for stability monitoring, researchers can ensure the quality and reliability of their work with this important chemical compound.

References

- Apollo Scientific. (2023, March 12).

- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 30926, this compound.

- CymitQuimica. (n.d.). N-hydroxyacetamide.

- Chemdad Co., Ltd. (n.d.). This compound.

- Fisher Scientific. (2021, December 24).

- ChemicalBook. (2022, December 24).

- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 5360664, N'-hydroxyethanimidamide.

- ChemicalBook. (2023, July 24). This compound Chemical Properties, Uses, Production.

- Enamine. (n.d.). N-(5-aminopentyl)

- BenchChem. (2025). Application Notes and Protocols for the Analytical Detection of N-Hydroxy-2-methoxyacetimidamide.

- Maggio, R. M., Vignaduzzo, S. E., & Kaufman, T. S. (2012). Practical and regulatory considerations for stability-indicating methods for the assay of bulk drugs and drug formulations. Trends in Analytical Chemistry, 37, 60-72.

- YouTube. (2014, April 20). Base-Promoted Hydrolysis of Acetamide (RXN Mechanism).

- Eide-Haugmo, I., et al. (2012). Chemical Stability and Characterization of Degradation Products of Blends of 1-(2-Hydroxyethyl)pyrrolidine and 3-Amino-1-propanol. Industrial & Engineering Chemistry Research, 51(40), 13079-13090.

- BenchChem. (2025).

- Macháň, J., et al. (2022).

Sources

- 1. This compound | C2H6N2O | CID 30926 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. N'-hydroxyethanimidamide | C2H6N2O | CID 5360664 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound | 22059-22-9 [chemicalbook.com]

- 4. This compound Five Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 5. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 6. youtube.com [youtube.com]

- 7. Thermal Stability of Dexamethasone—Evaluation with Regard to Modern Medicinal and Pharmaceutical 3D-Printing Applications [mdpi.com]

- 8. Chemical Stability and Characterization of Degradation Products of Blends of 1-(2-Hydroxyethyl)pyrrolidine and 3-Amino-1-propanol - PMC [pmc.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

- 10. chemicalbook.com [chemicalbook.com]

- 11. fishersci.com [fishersci.com]

- 12. enamine.enamine.net [enamine.enamine.net]

- 13. benchchem.com [benchchem.com]

Spectroscopic Characterization of N-Hydroxyacetamidine: A Technical Guide

Introduction: The Chemical Identity and Significance of N-Hydroxyacetamidine

This compound, also known by its synonym acetamidoxime, is a small organic molecule with the chemical formula C₂H₆N₂O.[1][2][3] It belongs to the class of amidoximes, characterized by the presence of both a hydroxyl (-OH) group and an amino (-NH₂) group attached to the same carbon-nitrogen double bond (C=N). This unique structural arrangement imparts versatile reactivity, making this compound a valuable building block and ligand in synthetic and medicinal chemistry.[2] It serves as a key precursor in the preparation of more complex amidoxime-containing compounds and heterocycles.[4]

Given its utility, unambiguous structural confirmation is paramount for researchers in synthesis and drug development. Spectroscopic techniques, particularly Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy, are the cornerstone of this characterization. This guide provides an in-depth analysis of the NMR and IR data for this compound, explains the causal relationships between the molecular structure and the spectral features, and outlines field-proven protocols for data acquisition.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Proton's Perspective

NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. The ¹H NMR spectrum provides detailed information about the chemical environment, connectivity, and number of hydrogen atoms in a molecule.

¹H NMR Spectral Data Analysis

The ¹H NMR spectrum of this compound is typically recorded in a deuterated solvent that can engage in hydrogen bonding, such as deuterated dimethyl sulfoxide (DMSO-d₆), to ensure the observation of exchangeable protons (-OH and -NH₂). The reported spectral data in DMSO-d₆ is as follows.[4]

Table 1: ¹H NMR Spectroscopic Data for this compound in DMSO-d₆

| Chemical Shift (δ) ppm | Integration | Multiplicity | Assigned Protons |

| 8.65 | 1H | Singlet (s) | H O-N=C |

| 5.33 | 2H | Broad (br) | -NH₂ |

| 1.60 | 3H | Singlet (s) | -CH₃ |

Source: ChemicalBook[4]

-

δ 8.65 (1H, Hydroxyl Proton): This downfield singlet corresponds to the single proton of the hydroxyl group (-OH). Its significant deshielding is due to the electronegative oxygen atom and its involvement in hydrogen bonding with the DMSO solvent. As an exchangeable proton, it typically appears as a sharp to moderately broad singlet.

-

δ 5.33 (2H, Amine Protons): This broad signal, integrating to two protons, is characteristic of the primary amine (-NH₂) group. The protons are chemically equivalent. The broadness of the peak is a result of rapid chemical exchange with trace amounts of water and quadrupole broadening effects from the adjacent ¹⁴N nucleus.

-

δ 1.60 (3H, Methyl Protons): This upfield singlet, integrating to three protons, is unequivocally assigned to the methyl (CH₃) group. The signal is a singlet because there are no protons on the adjacent carbon atom to induce spin-spin coupling. Its chemical shift is in the typical range for an alkyl group attached to a C=N double bond.

¹³C NMR Spectroscopy: The Carbon Skeleton

While experimental ¹³C NMR data for this compound is not consistently available in public spectroscopic databases, we can predict the expected chemical shifts based on established empirical data for similar functional groups. The molecule contains two unique carbon atoms: the methyl carbon (C1) and the imine carbon (C2).

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Atom | Predicted Chemical Shift (δ) ppm | Rationale |

| C H₃ (C1) | 10 - 25 | Typical range for an sp³-hybridized methyl carbon attached to a C=N group. |

| C =N (C2) | 145 - 160 | The C=N carbon is sp²-hybridized and significantly deshielded due to its attachment to two electronegative nitrogen atoms. This region is characteristic of imines, oximes, and amidines.[5] |

The acquisition of a ¹³C NMR spectrum would provide definitive evidence for the carbon skeleton, complementing the ¹H NMR data for complete structural verification.

Infrared (IR) Spectroscopy: Probing Molecular Vibrations

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. Each functional group absorbs infrared radiation at a characteristic frequency, corresponding to its specific vibrational modes (e.g., stretching, bending). The IR spectrum of this compound is rich with features that confirm its key structural components.[1]

Table 3: Characteristic IR Absorption Bands for this compound

| Wavenumber Range (cm⁻¹) | Vibration Type | Functional Group | Significance |

| 3400 - 3500 | N-H Asymmetric & Symmetric Stretch | Primary Amine (-NH₂) | The presence of two distinct bands in this region is a hallmark of a primary amine. |

| 3150 - 3300 | O-H Stretch | Hydroxyl (-OH) | A broad absorption, often overlapping with N-H stretches, indicating the hydroxyl group. |

| 2850 - 2960 | C-H Stretch | Methyl (-CH₃) | Confirms the presence of the aliphatic methyl group. |

| ~1660 | C=N Stretch | Imine/Oxime | A strong, sharp band characteristic of the carbon-nitrogen double bond, central to the amidoxime core. |

| ~1580 | N-H Bend | Primary Amine (-NH₂) | A bending vibration (scissoring) that further confirms the presence of the -NH₂ group. |

The combination of strong, broad absorptions in the ~3200-3500 cm⁻¹ region with a distinct C=N stretch around 1660 cm⁻¹ provides a unique spectral fingerprint for the this compound functional core.

Experimental Protocols: A Self-Validating Workflow

The integrity of spectroscopic data is directly dependent on the rigor of the experimental methodology. The following protocols describe a self-validating system for acquiring high-quality NMR and IR data for this compound.

Protocol 1: ¹H and ¹³C NMR Spectroscopy

-

Sample Preparation:

-

Accurately weigh 5-10 mg of this compound solid into a clean, dry vial.

-

Add approximately 0.7 mL of deuterated solvent (DMSO-d₆ is recommended for observing all protons).

-

Vortex the vial until the sample is fully dissolved.

-

Transfer the solution to a 5 mm NMR tube using a Pasteur pipette. Ensure the solution height is adequate for the spectrometer's probe (typically ~4-5 cm).

-

-

Instrument Setup & Acquisition:

-

Use a modern NMR spectrometer (e.g., 400 MHz or higher).

-

Tune and match the probe for both ¹H and ¹³C frequencies.

-

Shim the magnetic field to achieve high homogeneity, using the solvent lock signal (DMSO-d₆) for optimization.

-

For ¹H NMR: Acquire data using standard parameters (e.g., 16 scans, 1-2 second relaxation delay, 30° pulse angle).

-

For ¹³C NMR: Acquire data using a proton-decoupled pulse program (e.g., zgpg30). A higher number of scans (e.g., 1024 or more) and a longer relaxation delay (e.g., 2-5 seconds) will be necessary due to the low natural abundance of ¹³C and the presence of a quaternary-like carbon.

-

-

Data Processing:

-

Apply Fourier transformation to the acquired Free Induction Decay (FID).

-

Carefully phase the spectrum to obtain pure absorption peaks.

-

Apply an appropriate baseline correction.

-

Calibrate the chemical shift axis by setting the residual DMSO solvent peak to δ 2.50 ppm for ¹H and δ 39.52 ppm for ¹³C.

-

Integrate the ¹H NMR signals and assign the values relative to a single proton.

-

Protocol 2: Fourier Transform Infrared (FTIR) Spectroscopy with ATR

-

Sample Preparation:

-

Ensure the Attenuated Total Reflectance (ATR) crystal (typically diamond or germanium) is impeccably clean. Clean with a suitable solvent like isopropanol and a soft, lint-free tissue.

-

Acquire a background spectrum of the empty, clean ATR crystal. This is a critical step to subtract atmospheric (CO₂, H₂O) and instrument-related absorptions.

-

-

Instrument Setup & Acquisition:

-

Place a small amount (a few milligrams) of solid this compound powder onto the ATR crystal, ensuring complete coverage of the sampling area.

-

Apply pressure using the instrument's anvil to ensure firm and uniform contact between the sample and the crystal.

-

Acquire the sample spectrum. Typically, 16-32 scans at a resolution of 4 cm⁻¹ are sufficient for a high-quality spectrum.

-

-

Data Processing:

-

The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

-

Apply an ATR correction if necessary (this corrects for the wavelength-dependent depth of penetration of the IR beam).

-

Perform baseline correction and label the peaks corresponding to the major functional groups.

-

Workflow Visualization

The logical flow from sample to validated structure is a critical concept in analytical science. The following diagram illustrates this workflow for the spectroscopic characterization of this compound.

Caption: Workflow for the spectroscopic characterization of this compound.

Conclusion

The combined application of ¹H NMR and IR spectroscopy provides a robust and definitive method for the structural characterization of this compound. The ¹H NMR spectrum confirms the presence and connectivity of the methyl, amine, and hydroxyl protons, while the IR spectrum validates the existence of the key functional groups. Adherence to rigorous experimental protocols ensures the generation of high-fidelity data, which is the foundation of trustworthy and reproducible scientific research. This guide serves as a comprehensive resource for professionals engaged in the synthesis, quality control, and application of this important chemical intermediate.

References

-

This compound. PubChem, National Institutes of Health. [Link]

-

A guide to 13C NMR chemical shift values. Compound Interest. [Link]

Sources

An In-Depth Technical Guide to the Reaction of N-Hydroxyacetamidine with Electrophiles: Mechanisms and Synthetic Strategies

This guide provides an in-depth exploration of the reactivity of N-hydroxyacetamidine and its derivatives (amidoximes) with various electrophiles. Designed for researchers, medicinal chemists, and drug development professionals, this document moves beyond simple protocols to elucidate the underlying mechanisms, guiding rational experimental design and troubleshooting. We will dissect the nuanced reactivity of this versatile building block, focusing on how reaction conditions can be manipulated to achieve desired synthetic outcomes, particularly in the construction of valuable heterocyclic scaffolds.

The Dual Nucleophilicity of this compound: A Mechanistic Overview

This compound, also known as acetamidoxime, is an ambident nucleophile possessing multiple reactive sites. Its reactivity is dominated by the tautomeric equilibrium between the N-hydroxyamidine form and the amidoxime form. The primary nucleophilic centers are the sp²-hybridized nitrogen of the imine, the sp³-hybridized nitrogen of the hydroxylamine moiety, and the oxygen atom of the hydroxyl group.

The outcome of a reaction with an electrophile is highly dependent on the nature of the electrophile and the reaction conditions (e.g., pH, solvent, temperature). Generally, the more basic sp² nitrogen is the most nucleophilic site. However, under certain conditions, particularly in reactions leading to cyclization, reaction at the oxygen atom becomes the pivotal first step. Understanding this delicate balance is key to controlling product formation.

Caption: Tautomeric forms and key nucleophilic centers of this compound.

Acylation and Subsequent Cyclization: The Gateway to 1,2,4-Oxadiazoles

The most synthetically valuable reaction of N-hydroxyamidines is their conversion to 3,5-disubstituted 1,2,4-oxadiazoles. This transformation is a cornerstone in medicinal chemistry, as the 1,2,4-oxadiazole ring serves as a bioisostere for ester and amide functionalities, often improving metabolic stability and pharmacokinetic properties. The reaction proceeds via acylation of the N-hydroxyamidine followed by a cyclodehydration event.

Mechanism: O-Acylation vs. N-Acylation

When this compound is treated with an acylating agent, such as an acyl chloride or anhydride, the initial site of attack determines the reaction outcome.

-

O-Acylation (Productive Pathway): The reaction predominantly occurs on the hydroxyl oxygen. This is the productive pathway for 1,2,4-oxadiazole synthesis. The resulting O-acyl amidoxime intermediate is perfectly primed for intramolecular cyclization[1][2]. The subsequent step involves the nucleophilic attack of the amidine's sp² nitrogen onto the newly introduced carbonyl carbon. A final dehydration step then yields the aromatic 1,2,4-oxadiazole ring.

-

N-Acylation (Side Reaction): While possible, direct acylation on either nitrogen atom is generally less favored under standard conditions for oxadiazole synthesis. N-acylation can be influenced by factors like the use of strongly acidic conditions, which protonate the more basic nitrogen atoms, potentially favoring O-acylation[3].

The preference for O-acylation can be rationalized by the stability of the resulting intermediate and the kinetic favorability of the subsequent cyclization step.

Sources

An In-depth Technical Guide:

Abstract

Amidoximes, chemical entities characterized by the simultaneous presence of a hydroxyimino and an amino group on the same carbon atom, represent a cornerstone in modern medicinal chemistry and materials science. Their rich chemical versatility is fundamentally governed by a complex tautomeric equilibrium. This guide provides an in-depth exploration of the tautomerism in N-hydroxyacetamidine and its analogues, offering a technical narrative for researchers, scientists, and drug development professionals. We will dissect the structural landscape of amidoxime tautomers, elucidate the physicochemical factors controlling their equilibrium, detail the advanced analytical and computational methodologies for their characterization, and critically examine their strategic application in drug design, particularly as prodrugs.

Introduction: The Significance of the Amidoxime Moiety

Amidoximes are not merely a chemical curiosity; they are pivotal functional groups with a broad spectrum of applications. Their ability to chelate metal ions has been exploited in areas such as the extraction of uranium from seawater, while their pharmacological profile is extensive. Amidoximes and their derivatives have demonstrated a wide array of biological activities, including antitubercular, antibacterial, antineoplastic, and antihypertensive properties.[1][2]

A significant portion of their utility in drug development stems from their role as bioisosteres of hydroxamates and their application as prodrugs for amidines and guanidines.[3][4] Many potent drug candidates containing highly basic amidine or guanidine functionalities suffer from poor oral bioavailability due to their cationic state at physiological pH. The conversion of these groups into the less basic, more lipophilic amidoxime moiety provides a classic prodrug strategy to overcome this pharmacokinetic hurdle.[5][6] The in vivo enzymatic reduction of the amidoxime regenerates the active amidine, a process known as bioactivation.[5]

Understanding the tautomerism of amidoximes is not an academic exercise; it is critical for predicting their stability, reactivity, and pharmacokinetic behavior. The predominant tautomeric form in a given environment dictates the molecule's hydrogen bonding capacity, lipophilicity, and interaction with biological targets, thereby directly impacting its efficacy and disposition.

The Tautomeric Landscape of Amidoximes

Amidoximes can exist in several tautomeric forms, which are in dynamic equilibrium. While multiple isomers are theoretically possible, the tautomeric landscape is primarily dominated by three key species for a simple scaffold like this compound (acetamidoxime).[7][8]

-

(Z)-Amidoxime: This is the most stable and dominant tautomer in both protic and aprotic solvents.[7][9] The Z configuration refers to the relative orientation of the amino (-NH₂) and hydroxyl (-OH) groups about the C=N double bond.

-

(E)-Amidoxime: The geometric isomer of the (Z)-form, which is generally slightly higher in energy.[9]

-

(Z)-Aminonitrone: A zwitterionic tautomer that becomes particularly relevant in polar, protic solvents capable of stabilizing the separated charges through hydrogen bonding.[9][10]

-

Imino-hydroxylamine: This tautomer, formed by a proton shift from the oxime oxygen to the amine nitrogen, is significantly less stable than the amidoxime forms.[11][12] Theoretical studies show it to be higher in energy by approximately 4-10 kcal/mol.[11][12]

The nitroso-amine form is another theoretical tautomer but is the least energetically stable and generally not considered a significant contributor to the equilibrium.[7]

Caption: Primary tautomeric equilibria for amidoximes.

Recent computational studies on acetamidoxime have quantified these stability differences. Relative to the ground-state (Z)-amidoxime, the (Z)-aminonitrone and (E)-amidoxime tautomers are approximately 3.0 kcal/mol and 3.5 kcal/mol less stable, respectively. The iminohydroxylamine isomers are considerably less favorable, with relative energies greater than 8.5 kcal/mol.[7][13]

Physicochemical Factors Governing Tautomeric Equilibrium

The position of the tautomeric equilibrium is not static; it is exquisitely sensitive to the surrounding chemical environment. A deep understanding of these influences is paramount for controlling the properties of amidoxime-containing compounds.

3.1. Solvent Effects

The choice of solvent has a profound impact, primarily through its ability to form hydrogen bonds.

-

Protic Solvents (e.g., H₂O, MeOH): These solvents are both hydrogen bond donors and acceptors. They effectively solvate and stabilize the charge-separated zwitterionic (Z)-aminonitrone form, shifting the equilibrium towards its favor.[9][10]

-

Aprotic Solvents (e.g., DMSO, CHCl₃): In these media, the neutral (Z)-amidoxime form remains the dominant species. The energy gap between the (Z) and (E) tautomers is only slightly dependent on the solvent's nature.[9]

3.2. Electronic Effects of Substituents

The electronic nature of substituents on the amidoxime core can tune the relative stabilities of the tautomers. Electron-donating groups (EDGs) attached to the carbon of the C=NOH moiety can reduce the energy gap between the amidoxime and the corresponding nitrone form, stabilizing the latter.[9][10] This effect is crucial as the nitrone, while less stable, can be more reactive in certain pathways like nucleophilic additions.[7]

3.3. Interconversion Kinetics

While the tautomers exist in equilibrium, the rate of interconversion is a critical factor. Theoretical DFT studies have revealed a high energy barrier for the direct uncatalyzed interconversion between the amide oxime and imino-hydroxylamine tautomers, ranging from 33-71 kcal/mol.[11][12] This high barrier makes spontaneous conversion at room temperature practically impossible.[11][12]

However, the presence of protic solvents, particularly water, can dramatically alter this kinetic landscape. Water molecules can act as a proton shuttle, facilitating the proton transfer via a lower energy pathway. This "water-assisted" tautomerism reduces the activation barrier significantly to a range of 9-20 kcal/mol, making the interconversion kinetically feasible.[11][12]

| Factor | Influence on Equilibrium | Causality |

| Solvent Polarity | Protic solvents (H₂O, MeOH) favor the (Z)-Aminonitrone form. | Stabilization of the zwitterionic charges via hydrogen bonding.[9][10] |

| Substituents | Electron-donating groups (EDGs) reduce the energy gap to the nitrone. | EDGs increase electron density, stabilizing the electron-deficient nitrogen in the nitrone.[9][10] |

| Catalysis | Water molecules significantly lower the kinetic barrier for interconversion. | Water acts as a proton shuttle, providing a lower-energy pathway for tautomerization.[11][12] |

| Caption: Key factors influencing amidoxime tautomerism. |

Experimental Methodologies for Tautomer Analysis

Characterizing and quantifying tautomeric mixtures requires a suite of analytical techniques, each providing unique insights.

4.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is arguably the most powerful tool for studying tautomeric equilibria in solution. Because proton transfer between tautomers can be slow on the NMR timescale, it is often possible to observe distinct sets of signals for each major species present.[14][15]

Experimental Protocol: ¹H NMR for Tautomer Quantification

-

Sample Preparation: Accurately weigh ~5-10 mg of the amidoxime sample and dissolve it in 0.6 mL of a deuterated solvent (e.g., DMSO-d₆, CD₃OD, D₂O) in a standard 5 mm NMR tube. The choice of solvent is critical as it will influence the equilibrium.

-

Internal Standard: Add a known amount of an inert internal standard with a singlet resonance in a clean region of the spectrum (e.g., 1,3,5-trimethoxybenzene or dimethyl sulfone). This is crucial for accurate quantification.

-

Data Acquisition: Acquire a quantitative ¹H NMR spectrum. Key parameters include:

-

A long relaxation delay (D1) of at least 5 times the longest T₁ of the protons being integrated. A D1 of 30 seconds is often sufficient.

-

A pulse angle of 90° to ensure maximum signal for all protons.

-

Sufficient number of scans to achieve a high signal-to-noise ratio (>100:1 for signals of interest).

-

-

Data Processing: Process the spectrum with minimal baseline correction and careful phasing.

-

Analysis:

-

Identify unique, well-resolved signals corresponding to each tautomer. For example, the -OH or -NH₂ protons often have distinct chemical shifts.

-

Integrate the area of the selected signal for each tautomer (I_tautomer) and the signal for the internal standard (I_std).

-

Calculate the molar ratio of the tautomers. For two tautomers, A and B, the ratio is determined by comparing their respective integral values, normalized for the number of protons giving rise to the signal.

-

The percentage of a tautomer is calculated as: % Tautomer A = (I_A / (I_A + I_B)) * 100.

-

Causality: The long relaxation delay (D1) is the most critical parameter for ensuring the measurement is quantitative. It allows all protons to fully relax back to their equilibrium state before the next pulse, ensuring that the resulting signal intensity is directly proportional to the number of nuclei.

4.2. Infrared (IR) Spectroscopy

IR spectroscopy provides valuable information about the functional groups present and is particularly useful for detecting the zwitterionic aminonitrone tautomer in solid-state or solution samples.[7]

| Tautomer Form | Characteristic IR Bands (cm⁻¹) | Vibration Mode |

| Amidoxime | ~1656 | C=N stretch |

| (Z)-Aminonitrone | ~1690 (medium to strong) | C=N⁺ stretch |

| Caption: Distinguishing IR absorption bands for amidoxime tautomers.[7][13] |

The shift to a higher wavenumber for the C=N stretch in the aminonitrone is a clear diagnostic marker for the presence of this zwitterionic form.[16]

4.3. X-ray Crystallography

This technique provides an unambiguous, high-resolution structure of the molecule in the solid state.[17] It is the gold standard for determining the exact atomic arrangement, bond lengths, and angles. However, it is a single-state analysis; the crystal structure represents the lowest energy conformation in the crystal lattice, which may not be the most abundant tautomer in solution.

Computational Chemistry Approaches

In silico methods, particularly Density Functional Theory (DFT), are indispensable for probing the thermodynamics and kinetics of tautomerism.[11][12]

Caption: A typical DFT workflow for studying tautomerism.

Causality in Computational Choices:

-

Functional/Basis Set (e.g., M06-2X/6-311+G(d,p)): The choice of functional and basis set is a trade-off between accuracy and computational cost. Functionals like M06-2X are often chosen for their good performance with non-covalent interactions and thermochemistry.[9] Large basis sets with diffuse and polarization functions (e.g., 6-311+G(d,p)) are necessary to accurately describe the electron distribution in potentially zwitterionic and hydrogen-bonded systems.[9]

-

Solvent Modeling: Simulating solvent effects is crucial. Continuum models (like PCM) are efficient for capturing bulk electrostatic effects. However, for processes involving specific solvent-solute interactions like proton shuttling, an explicit model (including one or more solvent molecules in the calculation) is mandatory to obtain mechanistically correct and energetically accurate results.[11][12]

-

Frequency Calculations: These are essential to characterize stationary points. A true energy minimum (a stable tautomer) will have zero imaginary frequencies, while a transition state (the peak of the energy barrier) will have exactly one imaginary frequency corresponding to the reaction coordinate.

Synthesis of this compound

The practical application of these studies begins with the synthesis of the target compound. This compound is typically prepared via the addition of hydroxylamine to acetonitrile.[7][18]

Protocol: Synthesis of N'-hydroxyacetamidine from Acetonitrile [18]

-

Preparation of Hydroxylamine Solution: To a solution of hydroxylamine hydrochloride (35 g, 0.5 mol) in ethanol (200 mL), add a few drops of phenolphthalein indicator.

-

Base Addition: Slowly add a 21% (v/v) solution of sodium ethoxide in ethanol over 1 hour until the solution remains pink. This neutralizes the hydrochloride and liberates the free hydroxylamine base. The formation of a NaCl precipitate will be observed.

-

Reaction with Nitrile: Stir the resulting mixture for 3 hours at room temperature. Then, add acetonitrile (13.8 g, 0.34 mol) and continue stirring at room temperature for 2 hours.

-

Heating: Heat the reaction mixture to 40°C and maintain for 48 hours. Monitor the reaction progress by TLC or LC-MS.

-

Work-up and Purification:

-

Cool the mixture to room temperature and filter to remove the precipitated NaCl.

-

Remove the solvent from the filtrate under reduced pressure.

-

Allow the crude residue to stand at room temperature for 48 hours to encourage crystallization.

-

Dissolve the crude product in a minimal amount of methanol and adsorb it onto silica gel.

-

Purify by silica column chromatography using a 9:1 mixture of dichloromethane:methanol as the eluent.

-

-

Characterization: The final product (yield ~81%) can be characterized by NMR. ¹H NMR (DMSO-d₆): δ = 8.65 (s, 1H, OH), 5.33 (br s, 2H, NH₂), 1.60 (s, 3H, CH₃).[18]

Implications in Drug Discovery and Development

The principles of amidoxime tautomerism are directly applied in the design of more effective therapeutics.

7.1. The Amidoxime Prodrug Strategy

This is the most prominent application. Highly basic groups like amidines are often essential for binding to biological targets (e.g., proteases) but are a liability for oral absorption. The amidoxime serves as an ideal prodrug moiety:

-

Increased Lipophilicity: It is significantly less basic than an amidine, meaning it is predominantly neutral at physiological pH, facilitating passive diffusion across the gut wall.

-

Bioactivation: Once absorbed, the amidoxime is metabolically reduced by enzymes such as cytochrome P450 and the mitochondrial amidoxime reducing component (mARC) to regenerate the active amidine at the site of action.[6]

This strategy has been successfully employed in the development of inhibitors for targets like the Dengue virus protease and Factor VIIa.[6][19]

7.2. Tautomerism and Target Engagement

The specific tautomer present in the binding pocket of a protein can influence binding affinity. The hydrogen bond donor/acceptor pattern of a (Z)-amidoxime is different from that of an aminonitrone. Molecular modeling and drug design efforts must consider the likely predominant tautomer in the biological milieu to accurately predict binding modes and design more potent inhibitors. For instance, the ability of amidoximes to chelate zinc ions in the active site of enzymes like histone deacetylases (HDACs) is a key part of their mechanism of action, and this chelation is dependent on the tautomeric form.[3]

Conclusion

The tautomerism of this compound and related amidoximes is a multifaceted phenomenon with profound implications for chemistry and pharmacology. The equilibrium is a delicate balance of structural, electronic, and environmental factors, with the (Z)-amidoxime form typically being the most stable, while protic solvents can favor the zwitterionic aminonitrone. Understanding this equilibrium is not merely academic; it is a prerequisite for the rational design of amidoxime-containing molecules, especially in the context of prodrug strategies aimed at improving the pharmacokinetic profiles of potent therapeutics. The combined application of high-resolution analytical techniques like NMR and sophisticated computational modeling provides the necessary toolkit for researchers to characterize, predict, and ultimately harness the complex tautomeric behavior of this vital chemical scaffold.

References

-

Novikov, A. S., & Bolotin, D. S. (2018). Tautomerism of amidoximes and other oxime species. Journal of Physical Organic Chemistry, 31(3), e3772. [Link]

-

Arshadi, S., et al. (2009). Theoretical investigation of tautomerism in N-hydroxy amidines. Journal of Molecular Modeling, 15(9), 1139-1147. [Link]

-

Arshadi, S., et al. (2009). Theoretical investigation of tautomerism in N-hydroxy amidines. ResearchGate. [Link]

-

Novikov, A. S., & Bolotin, D. S. (2018). Tautomerism of amidoximes and other oxime species. ResearchGate. [Link]

-

Sahyoun, T., Arrault, A., & Schneider, R. (2019). Amidoximes and Oximes: Synthesis, Structure, and Their Key Role as NO Donors. Molecules, 24(13), 2475. [Link]

-

Novikov, A. S., & Bolotin, D. S. (2018). Tautomerism of amidoximes and other oxime species. Semantic Scholar. [Link]

-

Clement, B., et al. (2007). Recent developments in the chemistry and in the biological applications of amidoximes. Current Medicinal Chemistry, 14(3), 279-306. [Link]

-

Clement, B., et al. (2007). Recent Developments in the Chemistry and in the Biological Applications of Amidoximes. ResearchGate. [Link]

-

Wermuth, C. G. (Ed.). (2015). Zanamivir Amidoxime- and N-Hydroxyguanidine-Based Prodrug Approaches to Tackle Poor Oral Bioavailability. Journal of Pharmaceutical Sciences, 104(8), 2649-2657. [Link]

-

Reeh, C., Wundt, J., & Clement, B. (2007). N,N'-dihydroxyamidines: a new prodrug principle to improve the oral bioavailability of amidines. Journal of Medicinal Chemistry, 50(26), 6730-4. [Link]

-

Lopez, X., et al. (2016). Revisiting oxime–nitrone tautomerism. Evidence of nitrone tautomer participation in oxime nucleophilic addition reactions. Organic & Biomolecular Chemistry, 14(4), 1335-1343. [Link]

-

Sahyoun, T., Arrault, A., & Schneider, R. (2019). Amidoximes and Oximes: Synthesis, Structure, and Their Key Role as NO Donors. Semantic Scholar. [Link]

-

Sahyoun, T., Arrault, A., & Schneider, R. (2019). Amidoximes and Oximes: Synthesis, Structure, and Their Key Role as NO Donors. MDPI. [Link]

-

Wang, S., et al. (2016). Design, synthesis and in vitro evaluation of amidoximes as histone deacetylase inhibitors for cancer therapy. Bioorganic & Medicinal Chemistry Letters, 26(19), 4727-4731. [Link]

-

Phakhodee, W., et al. (2018). A convenient one-pot synthesis of N-substituted amidoximes and their application toward 1,2,4-oxadiazol-5-ones. RSC Advances, 8(68), 38971-38981. [Link]

-

Bell, C. L., Nambury, C. N. V., & Bauer, L. (1964). The Structure of Amidoximes. The Journal of Organic Chemistry, 29(10), 2873–2877. [Link]

-

National Center for Biotechnology Information. (n.d.). This compound. PubChem. Retrieved from [Link]

-

Swarbrick, C., et al. (2021). Amidoxime prodrugs convert to potent cell-active multimodal inhibitors of the dengue virus protease. European Journal of Medicinal Chemistry, 224, 113695. [Link]

- Kula, J., et al. (2010). Use of amidoxime carboxylic acid esters and n-hydroxyguanidine carboxylic acid esters for producing prodrugs.

-

Swarbrick, C., et al. (2021). Amidoxime prodrugs convert to potent cell-active multimodal inhibitors of the dengue virus protease. ResearchGate. [Link]

- Bell, C. L., Nambury, C. N. V., & Bauer, L. (1964). The Structure of Amidoximes. Journal of Organic Chemistry, 29(10), 2873-2877.

-

National Center for Biotechnology Information. (n.d.). N'-hydroxyethanimidamide. PubChem. Retrieved from [Link]

-

Szymański, S., et al. (2021). Tautomeric Equilibrium in 1-Benzamidoisoquinoline Derivatives. Molecules, 26(16), 4995. [Link]

-

Nicklaus, M. C., et al. (2016). Experimental and Chemoinformatics Study of Tautomerism in a Database of Commercially Available Screening Samples. Journal of Chemical Information and Modeling, 56(10), 2028-2041. [Link]

-

Gago, F., & Pérez, M. (2000). Tautomerism, acid-base properties and conformation of methylated analogues of the promutagenic N4-hydroxycytosine. Journal of Molecular Structure: THEOCHEM, 531(1-3), 153-167. [Link]

-

Hansen, P. E. (2021). Tautomerism Detected by NMR. Encyclopedia.pub. [Link]

Sources

- 1. Recent developments in the chemistry and in the biological applications of amidoximes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Design, synthesis and in vitro evaluation of amidoximes as histone deacetylase inhibitors for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. A convenient one-pot synthesis of N -substituted amidoximes and their application toward 1,2,4-oxadiazol-5-ones - RSC Advances (RSC Publishing) DOI:10.1039/C8RA08207C [pubs.rsc.org]

- 5. Zanamivir Amidoxime- and N-Hydroxyguanidine-Based Prodrug Approaches to Tackle Poor Oral Bioavailability - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. N,N'-dihydroxyamidines: a new prodrug principle to improve the oral bioavailability of amidines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Amidoximes and Oximes: Synthesis, Structure, and Their Key Role as NO Donors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Tautomerism of amidoximes and other oxime species | Semantic Scholar [semanticscholar.org]

- 9. Tautomerism of amidoximes and other oxime species › SPbU Researchers Portal [pureportal.spbu.ru]

- 10. researchgate.net [researchgate.net]

- 11. Theoretical investigation of tautomerism in N-hydroxy amidines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. Tautomeric Equilibrium in 1-Benzamidoisoquinoline Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 15. encyclopedia.pub [encyclopedia.pub]

- 16. alfa-chemistry.com [alfa-chemistry.com]

- 17. This compound | C2H6N2O | CID 30926 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 18. This compound | 22059-22-9 [chemicalbook.com]

- 19. researchoutput.csu.edu.au [researchoutput.csu.edu.au]

N-Hydroxyacetamidine: A Linchpin Precursor for Heterocyclic Synthesis in Drug Discovery

An In-depth Technical Guide for Research, Development, and Application

Abstract

N-Hydroxyacetamidine, also known as acetamidoxime, is a deceptively simple yet highly versatile precursor in modern organic synthesis. Its unique bifunctional nature, possessing both a nucleophilic amine and a hydroxylamine moiety, makes it a powerful building block for the construction of various nitrogen- and oxygen-containing heterocycles. This guide provides an in-depth analysis of this compound, moving beyond simple procedural outlines to explore the mechanistic rationale behind its synthesis and its application as a cornerstone reagent. We will detail a validated laboratory-scale synthesis, explore its primary role in the formation of the medicinally crucial 1,2,4-oxadiazole scaffold, and discuss the critical safety and handling protocols necessary for its effective and safe implementation in a research and drug development setting.

The Chemical Identity and Strategic Importance of this compound

This compound (C₂H₆N₂O) is the oxime of acetamide and the simplest member of the amidoxime class of compounds.[1][2] Its value in organic synthesis stems from its ability to act as a potent 1,3-dinucleophile, making it an ideal partner for a variety of electrophilic reagents in cyclocondensation reactions.[3]

The 1,2,4-oxadiazole ring, a key structure readily accessible from this compound, is a highly valued scaffold in medicinal chemistry.[4] It often serves as a bioisosteric replacement for amide or ester groups, a strategic modification that can significantly improve a drug candidate's metabolic stability, pharmacokinetic profile, and target engagement by reducing susceptibility to enzymatic hydrolysis.[4][5]

Physicochemical Properties

A clear understanding of a reagent's physical and chemical properties is fundamental to its successful application. The key properties of this compound are summarized below.

| Property | Value | Source(s) |

| CAS Number | 22059-22-9 | [2][6][7][8] |

| Molecular Formula | C₂H₆N₂O | [2][9] |

| Molecular Weight | 74.08 g/mol | [2][9] |

| IUPAC Name | N'-hydroxyethanimidamide | [2][9] |

| Synonyms | Acetamidoxime, Methylamidoxime | [1][2][9] |

| Appearance | White crystalline solid | [1] |

Laboratory Synthesis of this compound

The most common and reliable synthesis of this compound involves the nucleophilic addition of hydroxylamine to acetonitrile. This process is typically performed by generating free hydroxylamine in situ from its hydrochloride salt using a strong base.

Mechanistic Rationale

The synthesis hinges on two key transformations. First, a base (commonly sodium ethoxide or methoxide) deprotonates hydroxylamine hydrochloride, liberating the highly nucleophilic free hydroxylamine. Second, the nitrogen atom of hydroxylamine executes a nucleophilic attack on the electrophilic carbon of the nitrile group in acetonitrile. A subsequent proton transfer and tautomerization yield the final this compound product. The choice of an alkoxide base is strategic, as its conjugate acid (the alcohol solvent) is non-nucleophilic enough not to compete in the reaction and facilitates a homogenous reaction environment.

Detailed Laboratory Protocol

This protocol is a self-validating system designed for robust and reproducible outcomes. It is adapted from established procedures.[1]

Materials:

-

Hydroxylamine hydrochloride (35 g, 0.5 mol)

-

Ethanol (200 mL)

-

Sodium ethoxide solution (21% v/v in ethanol, ~324 mL)

-

Acetonitrile (13.8 g, 0.336 mol)

-

Dichloromethane (DCM)

-

Methanol (MeOH)

-

Silica gel (for chromatography)

Procedure:

-

Preparation of Free Hydroxylamine: To a solution of hydroxylamine hydrochloride in ethanol, slowly add the sodium ethoxide solution over 1 hour at room temperature. The formation of a NaCl precipitate will be observed. Allow the mixture to stir for an additional 2-3 hours. The causality here is the acid-base reaction to generate the active nucleophile.

-

Addition of Nitrile: Add acetonitrile to the reaction mixture. Stir at room temperature for 2 hours, then heat the mixture to 40°C for 48 hours. Monitoring by TLC is crucial to determine reaction completion. The elevated temperature is necessary to overcome the activation energy for the nucleophilic attack on the relatively stable nitrile group.

-

Work-up: Cool the reaction mixture to room temperature and filter off the NaCl precipitate. Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purification: Dissolve the crude residue in a minimal amount of methanol and adsorb it onto silica gel. Purify the product by silica column chromatography using a 9:1 Dichloromethane:Methanol eluent system.[1]

-

Characterization: The final product, this compound, should be a white crystalline solid.[1] Expected ¹H NMR (d₆-DMSO) signals are: δ = 1.60 (3H, s, CH₃), 5.33 (2H, br, NH₂), 8.65 (1H, s, OH).[1]

This compound as a Precursor to 1,2,4-Oxadiazoles

The most prominent application of this compound is in the synthesis of 3-methyl-5-substituted-1,2,4-oxadiazoles. This transformation is a cornerstone of modern medicinal chemistry.[10] The general method involves a two-step, one-pot sequence: O-acylation followed by a cyclodehydration.[4]

Mechanism: Acylation and Cyclodehydration

-

O-Acylation: In the presence of a non-nucleophilic base (e.g., pyridine, triethylamine), the hydroxyl group of this compound is deprotonated. This activated intermediate then reacts with an acylating agent, typically an acyl chloride or anhydride, to form an O-acylamidoxime intermediate.[4][11] The reaction is selective for the oxygen atom due to its higher nucleophilicity in this context compared to the nitrogen atoms.

-

Cyclodehydration: The O-acylamidoxime intermediate is then heated, often in the same reaction vessel. This thermal promotion induces an intramolecular cyclization. The amino group attacks the electrophilic carbonyl carbon, forming a tetrahedral intermediate which then eliminates a molecule of water to yield the stable, aromatic 1,2,4-oxadiazole ring.[4]

Example Protocol: Synthesis of 3-Methyl-5-phenyl-1,2,4-oxadiazole

This protocol demonstrates the direct application of the principles discussed above.

Materials:

-

This compound (1.0 eq)

-

Dichloromethane (DCM) or Tetrahydrofuran (THF)

-

Pyridine (1.2 eq)

-

Benzoyl chloride (1.05 eq)

Procedure:

-

Setup: Dissolve this compound in an appropriate aprotic solvent (e.g., DCM) under an inert atmosphere (N₂ or Ar) and cool the solution to 0°C in an ice bath. An inert atmosphere is critical to prevent side reactions with atmospheric moisture, especially given the reactivity of the acyl chloride.

-

Acylation: Add pyridine to the solution, followed by the slow, dropwise addition of benzoyl chloride.[4] The base neutralizes the HCl byproduct of the acylation, driving the reaction to completion. Allow the reaction to stir at 0°C for 1 hour, then warm to room temperature and stir for an additional 2-4 hours, monitoring by TLC.

-

Cyclization: Upon completion of the acylation step, gently heat the reaction mixture to reflux (approx. 40°C for DCM) and maintain for 6-12 hours until TLC analysis indicates the formation of the oxadiazole and consumption of the intermediate.

-

Work-up and Purification: Cool the reaction mixture, wash with water and brine to remove pyridine hydrochloride and any unreacted starting materials. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The resulting crude product can be purified by column chromatography or recrystallization to yield the final 3-methyl-5-phenyl-1,2,4-oxadiazole.

Practical and Safety Considerations

Stability and Storage

This compound should be stored in a cool, dry place, sealed in a tightly closed container away from moisture, with which it can react.[8]

Hazard Profile and Safe Handling

As a responsible scientist, adherence to safety protocols is non-negotiable. This compound presents several hazards that must be managed with appropriate engineering controls and personal protective equipment (PPE).[2][9]

| Hazard Statement | GHS Code | Description |

| Harmful if swallowed | H302 | Acute oral toxicity.[2][9] |

| Causes skin irritation | H315 | Can cause redness and pain upon skin contact.[2][9] |

| Causes serious eye irritation | H319 | Poses a significant risk of eye damage.[2][9] |

| May cause respiratory irritation | H335 | Inhalation of dust may irritate the respiratory tract.[2][9] |

Mandatory Safety Protocols:

-

Engineering Controls: Always handle this compound in a certified chemical fume hood to avoid inhalation of dust.

-

Personal Protective Equipment (PPE): Wear standard PPE, including a lab coat, nitrile gloves, and chemical safety goggles.

-

Handling: Avoid creating dust. Use appropriate tools for transfer. In case of spills, follow established laboratory procedures for cleaning up solid chemical waste.

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Conclusion

This compound serves as a quintessential example of a small molecule with significant synthetic power. Its straightforward synthesis and predictable reactivity make it an invaluable precursor, particularly for accessing the 1,2,4-oxadiazole heterocycle—a privileged scaffold in modern drug design. By understanding the mechanistic underpinnings of its reactions and adhering to rigorous safety standards, researchers can effectively leverage this compound to accelerate the development of novel therapeutics and complex organic molecules.

References

-

Iqbal, N., & Kozak, C. M. (2021). Room Temperature Synthesis of Bioactive 1,2,4-Oxadiazoles. Molecules, 26(23), 7192. Available at: [Link]

-

da Silva, A. B. F., et al. (2022). A Novel Protocol for the Synthesis of 1,2,4-Oxadiazoles Active against Trypanosomatids and Drug-Resistant Leukemia Cell Lines. Pharmaceuticals, 15(12), 1475. Available at: [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of 1,2,4-oxadiazoles. Retrieved January 3, 2026, from [Link]

-

Kayukova, L. A. (2005). Synthesis of 1,2,4-oxadiazoles (a review). Pharmaceutical Chemistry Journal, 39, 434-445. Available at: [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 30926, this compound. Retrieved January 3, 2026, from [Link].

-

Synthesis of New 1,2,4-Triazole Derivatives with Expected Biological Activities. (2022). Egyptian Journal of Chemistry. Available at: [Link]

-

LookChem. (n.d.). This compound, CasNo.22059-22-9. Retrieved January 3, 2026, from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 5360664, N'-hydroxyethanimidamide. Retrieved January 3, 2026, from [Link].

- Google Patents. (2014). US20140171658A1 - Methods for triazole synthesis.

-

PubMed. (n.d.). Design and synthesis of novel pyrimidine hydroxamic acid inhibitors of histone deacetylases. Retrieved January 3, 2026, from [Link]

-

Frontiers in Chemistry. (n.d.). Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. Retrieved January 3, 2026, from [Link]

-

Chemistry LibreTexts. (2023). Acid Anhydrides React with Amines to Form Amides. Retrieved January 3, 2026, from [Link]

-